

Application of Cratoxylum Derivatives in Nanoparticle Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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This document provides detailed application notes and protocols for the synthesis of nanoparticles using derivatives from Cratoxylum species. The focus is on green synthesis methods, which utilize the rich phytochemical content of Cratoxylum extracts as reducing and capping agents. These protocols offer an eco-friendly, cost-effective, and simple approach to producing nanoparticles with significant potential in various biomedical applications.

Introduction

The genus Cratoxylum, comprising flowering plants in the family Hypericaceae, is a rich source of bioactive compounds, particularly xanthones, flavonoids, and tannins. These phytochemicals possess potent antioxidant and reducing properties, making them excellent candidates for the green synthesis of metallic nanoparticles. This approach avoids the use of harsh chemicals and high-energy inputs, aligning with the principles of sustainable chemistry. This document details the synthesis of silver (AgNPs), zinc oxide (ZnO NPs), and iron oxide (Fe2O3 NPs) nanoparticles using Cratoxylum extracts.

Quantitative Data Summary

The following tables summarize the key quantitative data for nanoparticles synthesized using Cratoxylum extracts.



Table 1: Physicochemical Properties of Cratoxylum-Synthesized Nanoparticles

Nanoparticl e Type	Cratoxylum Species Used	Extract Type	Average Size (nm)	Zeta Potential (mV)	Surface Plasmon Resonance (SPR) (nm)
Silver (AgNPs)	Cratoxylum formosum ssp. pruniflorum	Ethanolic Twig	27.13 ± 8.35	-22.44 ± 0.37	450
Silver (AgNPs)	Cratoxylum glaucum	Ethanolic Leaf	10.32 (with 0.75% PVA)	Not Reported	Not Reported
Zinc Oxide (ZnO NPs)	Cratoxylum formosum	Aqueous Leaf	Nanosheets/ Spherical	Not Reported	Not Reported

Table 2: Biological Activities of Cratoxylum-Synthesized Nanoparticles (IC50 Values)

Nanoparticle Type	Cratoxylum Species Used	Biological Activity	Cell Line/Assay	IC50 (μg/mL)
Silver (AgNPs)	Cratoxylum formosum ssp. pruniflorum	Anticancer	HCT116	51.3 ± 0.8
Silver (AgNPs)	Cratoxylum formosum ssp. pruniflorum	Anticancer	MCF7	53.9 ± 0.6
Silver (AgNPs)	Cratoxylum formosum ssp. pruniflorum	Anticancer	SK-MEL-2	111.1 ± 7.0
Zinc Oxide (ZnO NPs)	Cratoxylum formosum	Anticancer	A431	Potent activity reported, specific IC50 not provided.[1]



Note: To date, published research has focused on the use of crude extracts of Cratoxylum for nanoparticle synthesis. There is currently no available data on the use of specific isolated derivatives such as cochinchinone or formosumone in this application.

Experimental Protocols Synthesis of Silver Nanoparticles (AgNPs) using Cratoxylum formosum ssp. pruniflorum Twig Extract

This protocol is adapted from the methodology described for the synthesis of bioactive spherical silver nanoparticles.

Materials:

- Twigs of Cratoxylum formosum ssp. pruniflorum
- Ethanol (95%)
- Silver nitrate (AgNO₃)
- Deionized water
- Whatman No. 1 filter paper
- · Magnetic stirrer with heating plate
- Centrifuge

Protocol:

- Preparation of the Plant Extract:
 - Wash the twigs of Cratoxylum formosum ssp. pruniflorum thoroughly with deionized water and air-dry them in the shade.
 - Grind the dried twigs into a fine powder.



- Macerate 100 g of the powdered twigs in 500 mL of 95% ethanol for 72 hours at room temperature with occasional shaking.
- Filter the extract through Whatman No. 1 filter paper.
- Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude ethanolic extract.
- Prepare a stock solution of the extract at a concentration of 10 mg/mL in deionized water.
- Synthesis of AgNPs:
 - In a conical flask, add 10 mL of the prepared plant extract stock solution to 90 mL of 1 mM aqueous AgNO₃ solution.
 - Heat the mixture to 60°C and stir continuously using a magnetic stirrer for 1 hour.
 - Observe the color change of the solution from pale yellow to reddish-brown, indicating the formation of AgNPs.
 - Monitor the synthesis by periodically recording the UV-Vis spectrum of the solution in the range of 300-700 nm. The appearance of a peak around 450 nm confirms the formation of AgNPs.
- Purification of AgNPs:
 - Centrifuge the synthesized AgNP solution at 10,000 rpm for 20 minutes.
 - Discard the supernatant and resuspend the pellet in deionized water.
 - Repeat the centrifugation and resuspension step three times to remove any unreacted components.
 - Dry the purified AgNP pellet in a hot air oven at 60°C to obtain a powder.

Synthesis of Zinc Oxide Nanosheets (ZnO NPs) using Cratoxylum formosum Leaf Extract



This protocol is based on the green synthesis of ZnO nanosheets with antibacterial and anticancer activities.[1]

Materials:

- Leaves of Cratoxylum formosum
- Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)
- Sodium hydroxide (NaOH)
- Deionized water
- Magnetic stirrer
- Centrifuge

Protocol:

- Preparation of the Plant Extract:
 - Wash fresh leaves of Cratoxylum formosum with deionized water and shade-dry them for one week.
 - Grind the dried leaves into a fine powder.
 - Prepare a 6 mg/mL aqueous extract by soaking 0.3 g of the leaf powder in 50 mL of deionized water for 30 minutes at room temperature.
 - Filter the extract to remove any particulate matter.
- Synthesis of ZnO Nanosheets:
 - In a beaker, slowly mix 100 mL of the 6 mg/mL C. formosum leaf extract with 100 mL of
 0.2 M zinc acetate dihydrate solution under constant stirring at room temperature.
 - Add 0.2 M NaOH solution dropwise to the mixture until the pH reaches 12.
 - Continue stirring the mixture for 1 hour.



- A precipitate will form, indicating the formation of ZnO NPs.
- Purification of ZnO Nanosheets:
 - Collect the precipitate by centrifugation at 8,000 rpm for 15 minutes.
 - Wash the pellet with deionized water and then with ethanol to remove impurities.
 - Repeat the washing step twice.
 - Dry the purified ZnO NP pellet in an oven at 80°C for 12 hours.

Representative Protocol for Green Synthesis of Iron Oxide Nanoparticles (Fe₂O₃ NPs)

Disclaimer: The synthesis of iron oxide nanoparticles using Cratoxylum extracts has not been specifically reported. This is a general protocol for the green synthesis of Fe₂O₃ NPs using plant extracts, which can be adapted for Cratoxylum species.

Materials:

- Cratoxylum leaves
- Ferric chloride hexahydrate (FeCl₃·6H₂O)
- Deionized water
- Magnetic stirrer with heating plate
- Centrifuge

Protocol:

- Preparation of the Plant Extract:
 - Follow the same procedure as described in section 3.2.1 to prepare an aqueous leaf extract of Cratoxylum.
- Synthesis of Fe₂O₃ NPs:



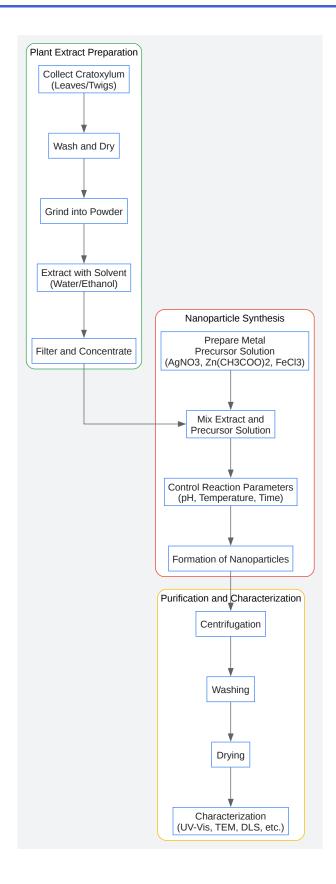
- Prepare a 0.1 M aqueous solution of FeCl₃·6H₂O.
- In a beaker, add 50 mL of the Cratoxylum leaf extract to 50 mL of the 0.1 M FeCl₃·6H₂O solution under constant stirring.
- Heat the mixture to 80°C and maintain the temperature for 2 hours.
- Observe the color change of the solution to a dark brown or black precipitate, indicating the formation of iron oxide nanoparticles.
- Purification of Fe₂O₃ NPs:
 - Allow the solution to cool to room temperature.
 - Collect the precipitate by centrifugation at 10,000 rpm for 20 minutes.
 - Wash the pellet with deionized water and ethanol to remove impurities.
 - o Dry the purified Fe₂O₃ NP pellet in an oven at 100°C.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the green synthesis of nanoparticles using Cratoxylum extracts.





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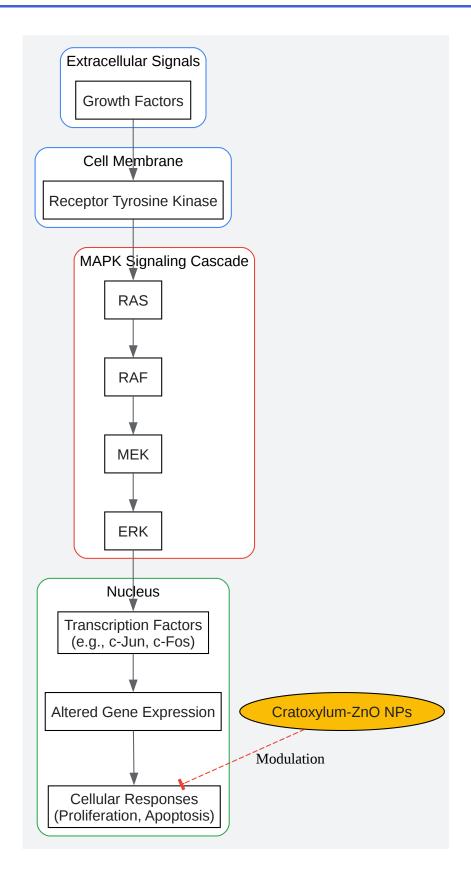
Caption: Workflow for Cratoxylum-mediated nanoparticle synthesis.



Signaling Pathway

The synthesis of ZnO nanosheets using Cratoxylum formosum extract has been shown to alter genes involved in the MAPK signaling pathway in A431 non-melanoma skin cancer cells.[1] The following diagram depicts a simplified representation of the MAPK signaling pathway and the putative intervention point of Cratoxylum-synthesized ZnO NPs.





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Caption: MAPK signaling pathway and ZnO NP intervention.



Conclusion

Cratoxylum species represent a valuable and sustainable resource for the green synthesis of metallic nanoparticles. The protocols outlined in this document provide a foundation for researchers to produce silver, zinc oxide, and potentially other nanoparticles with desirable physicochemical and biological properties. The resulting nanomaterials have demonstrated significant potential in anticancer applications, warranting further investigation for their use in drug delivery and other biomedical fields. Future research should focus on the use of isolated bioactive compounds from Cratoxylum to achieve more controlled synthesis and to better understand the structure-activity relationships of the resulting nanoparticles.

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References

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